
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is a chemical compound with the molecular formula C28H40O4 It is known for its unique structure, which includes two ethylhexyl groups attached to a naphthalene core with two aldehyde groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 2 and 7 positions.
Alkylation: The naphthalene core undergoes alkylation with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formylation: The alkylated naphthalene is then subjected to formylation using reagents like Vilsmeier-Haack or Duff reaction conditions to introduce the aldehyde groups at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarboxylic acid.
Reduction: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
Applications De Recherche Scientifique
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s hydrophobic ethylhexyl groups facilitate its interaction with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde: Similar structure but with hexyloxy groups instead of ethylhexyl groups.
2,6-Naphthalenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar core structure but with ester groups instead of aldehyde groups.
Uniqueness
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is unique due to its combination of aldehyde and ethylhexyl groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H40O4 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
3,6-bis(2-ethylhexoxy)naphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27-15-24-16-28(32-20-22(8-4)12-10-6-2)26(18-30)14-23(24)13-25(27)17-29/h13-18,21-22H,5-12,19-20H2,1-4H3 |
Clé InChI |
YJRGNBRCLOISKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
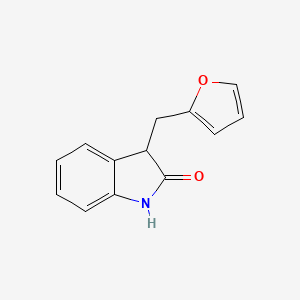
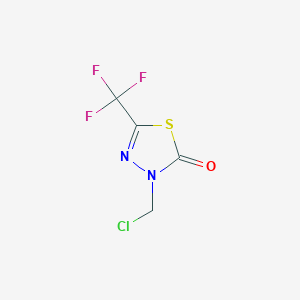
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
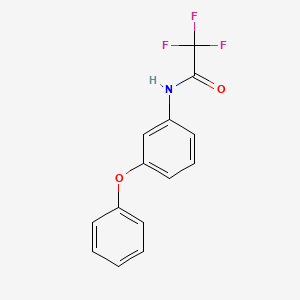
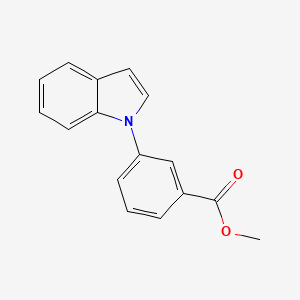
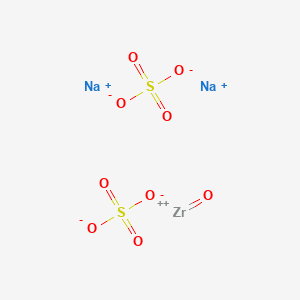
![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
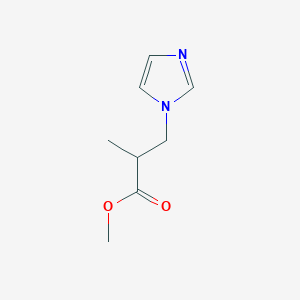
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)
